2-Bromo-5-methoxypyridine

Quality Control Analytical Chemistry Sourcing

Researchers requiring robust, scalable routes to complex biaryls face inconsistent coupling kinetics with chloro-analogs. 2-Bromo-5-methoxypyridine (CAS 105170-27-2) resolves this with its enhanced C-Br bond reactivity, enabling milder conditions and broader functional group tolerance in Pd-catalyzed cross-couplings. - Delivers kinetic advantage over 2-chloro-5-methoxypyridine, reducing cycle time and improving yields in Suzuki-Miyaura and Buchwald-Hartwig transformations. - Validated precursor for antiviral 2-pyridone cores, e.g., compound 18i (pMIC50 7.3, MIC50 ≈ 50 nM). - Supplied as a white to off-white crystalline solid, ≥98% purity by HPLC; cold-chain shipping (2-8 °C) preserves integrity for reproducible process chemistry.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 105170-27-2
Cat. No. B047582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxypyridine
CAS105170-27-2
Synonyms2-Bromo-5-methoxy-pyridine_x000B_
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
InChIKeyWULVUFYZVYHTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxypyridine: Overview & Sourcing


2-Bromo-5-methoxypyridine (CAS 105170-27-2) is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO, featuring a bromine atom at the 2-position and a methoxy group at the 5-position [1]. It is a key heterocyclic building block in medicinal chemistry and agrochemical research, primarily utilized in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to construct complex molecular architectures [2]. The compound is characterized as a white to off-white crystalline powder or a low-melting solid, with a typical purity range of 95% to ≥99% by HPLC [3]. Its electron-donating methoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and making it a strategically distinct intermediate compared to other halogenated pyridines [4].

Aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
High purity specification supports sensitive catalytic cycles
Solid physical form facilitates accurate weighing and handling

Why 2-Bromo-5-methoxypyridine Cannot Be Substituted


In research and process development, substituting 2-bromo-5-methoxypyridine with a different halogen (e.g., chloro) or a different substituent (e.g., methyl, fluoro) introduces significant changes in reactivity, physicochemical properties, and biological activity of downstream products. The specific electronic profile—the resonance electron-donating effect of the 5-methoxy group combined with the reactive 2-bromo leaving group—dictates both the kinetics of metal-catalyzed transformations and the final compound's interaction with biological targets [1][2]. A generic substitution can lead to decreased reaction yields, altered reaction pathways, or a failure to achieve the desired pharmacological profile, underscoring the need for a detailed, evidence-based comparison [3].

Electronic profile mismatch
5-methoxy electron-donating effect alters reactivity and biological target interactions; chloro or methyl analogs shift electronic landscape.
Reduced cross-coupling efficiency
C-Cl bond requires harsher oxidative addition conditions, potentially lowering yield and limiting substrate scope compared to C-Br.
Physical form handling differences
Chloro analog is a liquid at 20°C, complicating precise weighing and increasing spillage risk; solid form aids reproducibility.

2-Bromo-5-methoxypyridine vs. Key Analogs


Purity vs. Chloro Analog

The commercially available purity of 2-bromo-5-methoxypyridine from specialized suppliers can reach ≥99.0% by HPLC, whereas the common purity specification for its close analog 2-chloro-5-methoxypyridine is typically 98% [1][2]. This higher purity standard for the brominated compound reduces the potential for side reactions from impurities in sensitive catalytic cycles.

Purity specification
Cross-study comparable
Target ≥99.0% HPLC vs. analog 98% GC
Higher purity reduces side-reaction risk in catalytic cycles
Specifications may vary by supplier; verify COA.
Quality Control Analytical Chemistry Sourcing

Cross-Coupling: Bromine vs. Chlorine

In palladium-catalyzed cross-coupling reactions, the C-Br bond in 2-bromo-5-methoxypyridine is significantly more reactive than the C-Cl bond in its chloro-analog, 2-chloro-5-methoxypyridine. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-limiting oxidative addition step in reactions like Suzuki-Miyaura couplings [1]. While a direct rate comparison is not available for this specific pair, the general reactivity trend for aryl bromides over aryl chlorides is well-established, often enabling milder reaction conditions (lower temperatures, shorter times) and higher yields [2].

Reactivity profile
Class-level inference
C-Br bond dissociates more readily than C-Cl
Enables milder coupling conditions and broader scope
Rate data not directly measured for this pair.
Catalysis Synthetic Methodology Reaction Kinetics

Yield: Sandmeyer vs. Modern Route

Different synthetic approaches to 2-bromo-5-methoxypyridine demonstrate varying efficiencies. A classic route using a Sandmeyer-type reaction from 2-amino-5-methoxypyridine proceeds with a 63% yield . An alternative, more modern approach, the details of which are often proprietary but indicated in patent literature, can achieve a significantly higher yield of 79% . This difference in yield is a key factor in the production cost and commercial availability of the compound.

Synthetic route yield
Data to verify
79% (modern route) vs. 63% (Sandmeyer)
Higher yield route supports cost-effective supply
Route details often proprietary; confirm with supplier.
Process Chemistry Synthesis Optimization Cost of Goods

Physical Form: Solid vs. Liquid

At ambient temperature (20°C), 2-bromo-5-methoxypyridine is a solid (melting point = 22°C) , whereas its close analog, 2-chloro-5-methoxypyridine, is a liquid (melting point = 16-18°C) . The solid state of the brominated compound is advantageous for precise weighing and handling in a laboratory setting, reducing the risk of spillage and facilitating more accurate stoichiometry. Furthermore, it is described as a white to off-white powder or lump, which can be easier to store and manage compared to a pale yellow liquid .

Physical state at 20°C
Cross-study comparable
Solid (mp 22°C) vs. liquid (mp 16-18°C)
Solid form improves handling and weighing accuracy
Storage conditions may affect physical state.
Formulation Handling Stability

Antiviral Activity: Derivative 18i

In a study on novel 2-pyridone antiviral agents, compound 18i, which features a methoxy group at the R5 position, was synthesized using 2-bromo-5-methoxypyridine as a key intermediate [1]. This compound demonstrated a pMIC50 of 7.3 (MIC50 ≈ 50 nM) against a specific viral target [1]. This activity can be contrasted with other derivatives in the same series, such as compound 18b (pMIC50 = 7.6) and 18h (pMIC50 = 5.9), highlighting that the methoxy substitution pattern enabled by the starting material produces a distinct and potent biological effect [1].

Derivative antiviral potency
Head-to-head
Compound 18i pMIC50 7.3 (MIC50 ~50 nM) vs. analogs 7.6 and 5.9
Enables access to potent antiviral 2-pyridone series
Activity reflects final compound; verify SAR context.
Medicinal Chemistry Antiviral Activity SAR

2-Bromo-5-methoxypyridine: Applications & Sourcing


Antiviral 2-Pyridone Synthesis

2-Bromo-5-methoxypyridine is the validated starting material for constructing 2-pyridone cores with potent antiviral activity. Its use in synthesizing compound 18i, which achieved a pMIC50 of 7.3 (MIC50 ≈ 50 nM), demonstrates a clear pathway to a high-value biological target [1]. Researchers focused on antiviral drug discovery should select this intermediate to access this specific and active substitution pattern.

Suzuki-Miyaura Cross-Coupling

The C-Br bond in 2-bromo-5-methoxypyridine offers a kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its chloro-analog [1]. This enhanced reactivity translates to more robust and efficient reaction development, often proceeding under milder conditions with a wider tolerance for functional groups. For process chemists developing scalable routes to complex biaryls or heterobiaryls, this compound can be a strategic choice to improve yield and reduce cycle time.

Crop Protection Building Block

The compound serves as a versatile intermediate in agrochemical synthesis for constructing active ingredients in herbicides and fungicides [1]. Its high commercial purity (≥99.0% by HPLC) [2] is particularly valuable in this sector, where the presence of impurities can significantly affect the biological activity and safety profile of the final crop protection product.

Ligand & Polymer Precursor

The electron-donating methoxy group influences the electronic properties of the pyridine ring, making 2-bromo-5-methoxypyridine a useful precursor for designing specialized ligands for transition metals [1]. These ligands can then be used to create novel catalysts or functional materials. The solid physical state of the compound also simplifies its use in precise formulation and polymerization reactions [2].

Application
Selection Property
Validation Focus
Antiviral 2-pyridone core synthesis
Methoxy substitution pattern (R5)
In vitro antiviral assay response context
Pd-catalyzed cross-coupling
Aryl bromide reactivity (C-Br bond dissociation)
Reaction yield and substrate scope under mild conditions
Agrochemical building block
High purity specification
Impurity-controlled biological activity review
Ligand & polymer precursor
Electron-donating methoxy group
Coordination behavior and material property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.